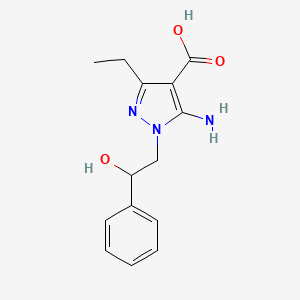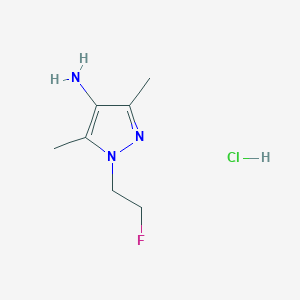
5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to form 3-ethyl-1H-pyrazole-4-carboxylic acid.
Introduction of the amino group: The amino group can be introduced by nitration followed by reduction. The nitration of 3-ethyl-1H-pyrazole-4-carboxylic acid can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid.
Attachment of the hydroxyphenylethyl group: This can be achieved by reacting 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid with 2-bromo-2-phenylethanol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-amino-3-ethyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-4-carboxylic acid: Another heterocyclic compound with potential medicinal applications.
5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with a phenyl group instead of the hydroxyphenylethyl group.
Uniqueness
5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the hydroxyphenylethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-10-12(14(19)20)13(15)17(16-10)8-11(18)9-6-4-3-5-7-9/h3-7,11,18H,2,8,15H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUNEZMURFZEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)O)N)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12231184.png)
![3-Cyclopropyl-6-({1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12231199.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12231207.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12231223.png)
![2-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12231229.png)
![4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12231234.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12231246.png)
![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B12231254.png)
![1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12231259.png)
![2-Methyl-3-({1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12231273.png)
![2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231281.png)

![8-[(4-Bromophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12231297.png)
